

An In-depth Technical Guide to the Chemical Properties and Structure of Siduron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Siduron**

Cat. No.: **B161515**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and structural characteristics of **Siduron**, a selective pre-emergence herbicide. The information is curated for a technical audience to support research, development, and analysis.

Chemical and Physical Properties

Siduron (CAS No. 1982-49-6) is a substituted urea herbicide.^[1] It presents as a colorless or white crystalline, odorless solid.^{[2][3][4]} The commercial product is typically available in granular or wettable powder formulations.^[1] **Siduron**'s primary mechanism of action is the inhibition of root growth and seed germination, although it is also cited as an inhibitor of photosynthetic electron transport at photosystem II.^{[1][2][5][6]} Unlike many other phenylurea herbicides, its phytotoxic effects are more strongly associated with root inhibition than with photosynthesis disruption.^[1]

Quantitative chemical and physical properties of **Siduron** are summarized in the table below for ease of reference.

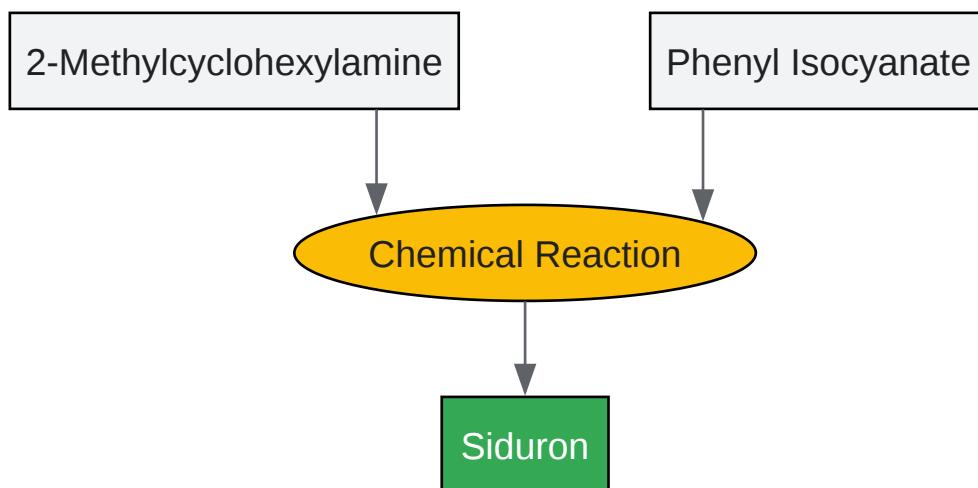
Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ N ₂ O	[1][4][5][7][8]
Molecular Weight	232.32 g/mol	[1][4][7][9]
Melting Point	133-138°C (mixture of isomers)	[4]
135.5°C	[3]	
157-159°C (trans-isomer)	[4]	
Boiling Point	~374.5 - 404°C (estimated)	[3][9]
Water Solubility	18 mg/L at 25°C	[1][4][9]
pKa	12.38 ± 0.40 (Predicted)	[3]
LogP (XLogP3-AA)	3.3	[1][7][9]

Solubility in Organic Solvents at 25°C:

Siduron is soluble to 10% or more in several organic solvents.[1][4][9] Specific solubilities include:

- Dimethylacetamide: 36.7 g/100 mL[1][9]
- Dimethylformamide: 26 g/100 mL[1][9]
- Ethanol: 16 g/100 mL[1][9]
- Methylene Chloride: 11.8 g/100 mL[1][9]
- Isophorone: 11.8 g/100 mL[1][9]

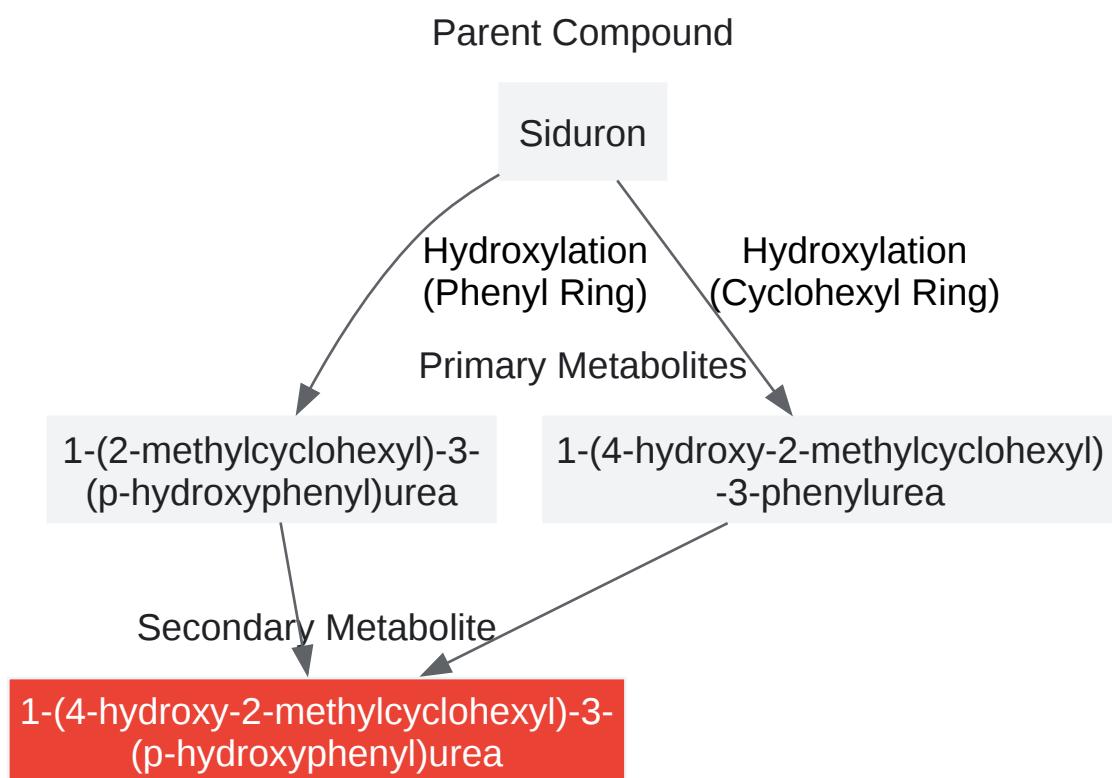
Chemical Structure and Identification


Siduron is a phenylurea compound characterized by a 2-methylcyclohexyl group and a phenyl group attached to a urea core. The presence of a chiral center on the cyclohexyl ring results in stereoisomerism; commercial **Siduron** is typically a mix of cis- and trans-isomers.[5]

Identifier	Value	Source
IUPAC Name	1-(2-methylcyclohexyl)-3-phenylurea	[1]
CAS Number	1982-49-6	[1]
Synonyms	Tupersan, N-Phenyl-N'-(2-methylcyclohexyl)urea	[1] [9]
Canonical SMILES	CC1CCCC1NC(=O)NC2=CC=CC=C2	[1] [5] [8] [9]
InChI	InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)	[1] [5] [8]
InChIKey	JXVIIQLNUPXOII-UHFFFAOYSA-N	[1] [5] [8]

Synthesis and Metabolism

Manufacturing Process


The industrial synthesis of **Siduron** is achieved through the chemical reaction of 2-methylcyclohexylamine with phenyl isocyanate.[\[1\]](#)

[Click to download full resolution via product page](#)Diagram 1: Synthesis of **Siduron**.

Metabolic Pathway

In canine studies, **Siduron** undergoes hydroxylation on both the phenyl and cyclohexyl rings. [1] The proposed metabolic pathway involves initial hydroxylation at the para-position of the phenyl group or the 4-position of the 2-methylcyclohexyl moiety. These intermediates can be further hydroxylated to form a di-hydroxylated metabolite.[1] In contrast, studies in barley plants did not detect any metabolites after an 8-day absorption period.[1][2]

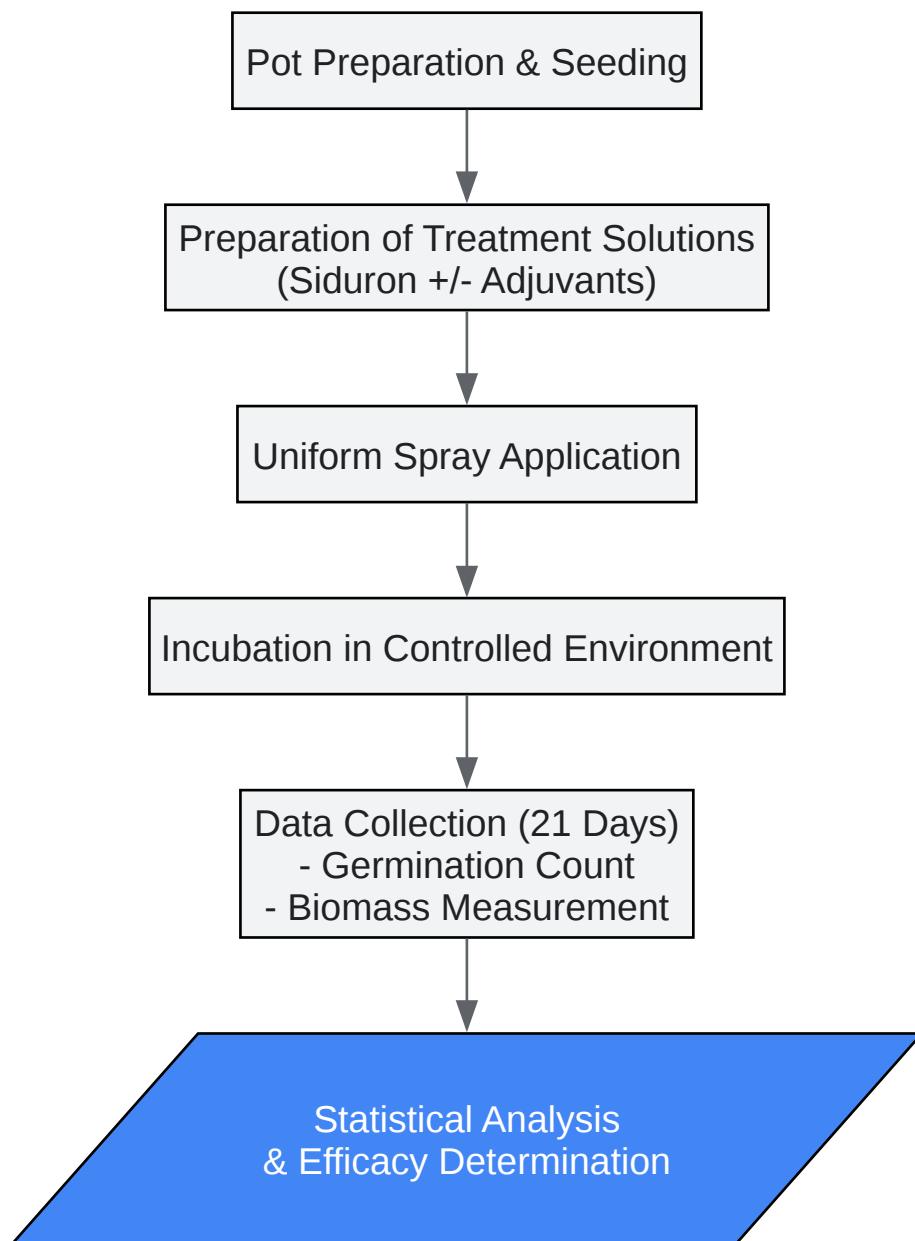
[Click to download full resolution via product page](#)Diagram 2: Proposed Metabolic Pathway of **Siduron** in Dogs.

Experimental Protocols

Protocol: Screening Adjuvants for Enhancing Siduron Efficacy

This protocol outlines a method for determining the most effective adjuvant and its optimal concentration for enhancing the pre-emergent herbicidal activity of **Siduron**.[\[10\]](#)

Objective: To identify the most effective adjuvant (e.g., Nonionic Surfactant, Crop Oil Concentrate, Methylated Seed Oil) and its optimal concentration to improve the pre-emergent efficacy of **Siduron** on a target weed species.[\[10\]](#)


Materials:

- **Siduron** (technical grade or commercial formulation)
- Adjuvants: Nonionic Surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO)
- Seeds of a susceptible grass weed (e.g., crabgrass, *Digitaria sanguinalis*)
- Pots, soil medium, and controlled environment chamber or greenhouse
- Spray chamber for uniform application
- Analytical balance, glassware

Methodology:

- Pot Preparation: Fill pots with a standardized soil medium, leaving space for seeding.
- Seeding: Sow a predetermined number of target weed seeds uniformly across the soil surface in each pot. Cover lightly with additional soil.
- Treatment Preparation:
 - Prepare a stock solution of **Siduron**.
 - Create a series of treatment solutions:

- Untreated Control (water only)
- **Siduron** alone at a standard application rate (e.g., 2 kg/ha)
- **Siduron** at the standard rate mixed with varying concentrations of each adjuvant (e.g., NIS at 0.1%, 0.25%, 0.5% v/v; COC at 0.5%, 1.0%, 1.5% v/v; MSO at 0.25%, 0.5%, 1.0% v/v).
- Application: Uniformly apply the treatment solutions to the soil surface of the respective pots using a calibrated spray chamber.
- Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for weed germination and growth (temperature, light, humidity). Water as needed.
- Data Collection: After a specified period (e.g., 21 days), assess efficacy. Key metrics include:
 - Percent germination or emergence count.
 - Biomass measurement (above-ground shoot and/or below-ground root fresh/dry weight).
- Analysis: Statistically analyze the data (e.g., using ANOVA) to compare the efficacy of **Siduron** alone versus **Siduron** with different adjuvants and concentrations. Determine the percent reduction in biomass or germination relative to the untreated control.

[Click to download full resolution via product page](#)

Diagram 3: Experimental Workflow for Adjuvant Screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Siduron | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SIDURON | 1982-49-6 [chemicalbook.com]
- 3. SIDURON CAS#: 1982-49-6 [m.chemicalbook.com]
- 4. Siduron [drugfuture.com]
- 5. Siduron [sitem.herts.ac.uk]
- 6. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 7. Siduron, trans- | C14H20N2O | CID 41097532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. scent.vn [scent.vn]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Structure of Siduron]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161515#chemical-properties-and-structure-of-siduron>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com